N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a pyrazolo-pyridazine derivative characterized by a fused bicyclic core with substitutions at multiple positions. Key structural features include:
- Substituents:
- 2,3-Dimethylphenyl group attached via an acetamide linkage.
- 4-Fluorophenyl at position 1 of the pyridazine ring.
- Isopropyl group at position 2.
These substitutions influence physicochemical properties such as solubility, melting point, and intermolecular interactions, which are critical for biological activity or crystallinity.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-14(2)22-19-12-26-30(18-10-8-17(25)9-11-18)23(19)24(32)29(28-22)13-21(31)27-20-7-5-6-15(3)16(20)4/h5-12,14H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLIOSISWWYAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazolopyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine and diketone precursors.
Introduction of substituents: The 2,3-dimethylphenyl and 4-fluorophenyl groups can be introduced via substitution reactions using corresponding halides and suitable catalysts.
Acetylation: The final step may involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-purity reagents: .
Controlled reaction temperatures and pressures: .
Efficient purification techniques: such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone or nitro groups to alcohols or amines.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides, with catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In the realm of chemistry, N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.
Biology
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against a range of pathogens.
-
Antitumor Activity : Research indicates that compounds with similar structures can inhibit key oncogenic pathways and induce apoptosis in cancer cells. For instance:
These compounds have shown effectiveness in reducing tumor growth in various cancer models.
Compound Target Activity Pyrrolopyridine Derivative A BRAF(V600E) Inhibition Pyrrolopyridine Derivative B EGFR Inhibition Pyrrolopyridine Derivative C Aurora-A Kinase Inhibition
Medicine
The therapeutic potential of N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is being explored in multiple disease contexts:
- Cancer Treatment : Its ability to target specific molecular pathways makes it a candidate for cancer therapy.
- Anti-inflammatory Applications : The compound's structure suggests potential anti-inflammatory effects which are under investigation.
Case Studies and Research Findings
A number of studies highlight the biological activity and therapeutic potential of this compound:
-
Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exhibited IC50 values in the micromolar range against breast cancer cell lines (T47D) and colon carcinoma (HCT116), indicating significant cytotoxic effects.
Compound Cell Line IC50 (μM) Compound A T47D 43.4 Compound B HCT116 6.2
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Pyrazolo-Fused Derivatives
Key Observations :
Key Observations :
- Spectroscopic Consistency : IR and ¹H NMR data in confirm acetamide and carbonyl functionalities, critical for validating the target compound’s structure .
Physicochemical and Functional Properties
- Hydrogen Bonding: The pyridazinone core (target compound) and pyridinone analogs () exhibit strong hydrogen-bond acceptor sites (C=O, N-heteroatoms), influencing crystallinity and solubility .
- Fluorine Substituents : The 4-fluorophenyl group in the target compound and analogs may enhance metabolic stability and membrane permeability .
Activité Biologique
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide (CAS Number: 941884-38-4) is a synthetic compound characterized by its complex structure and potential biological activities. The molecular formula is C22H20FN5O2, with a molecular weight of 405.4 g/mol. This compound belongs to a class of pyrazolo[3,4-d]pyridazine derivatives which have been studied for various pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exhibit significant anticancer properties. A study highlighted the anticancer activity of pyrazolo[3,4-d]pyridazine derivatives against various human tumor cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine Derivative | A549 (Lung) | 12.5 | Apoptosis induction |
| Pyrazolo[3,4-d]pyridazine Derivative | Caco-2 (Colon) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of compounds similar to N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide have been documented. Some studies indicate that modifications in the phenyl substituents can significantly affect antimicrobial efficacy against resistant strains of bacteria and fungi .
Table 2: Antimicrobial Efficacy
| Compound Name | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Related Pyrazole Derivative | S. aureus | 2 | Strong |
| Related Pyrazole Derivative | E. faecium | 16 | Moderate |
Mechanistic Insights
The biological activity of N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide may be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have suggested potential binding sites on enzymes critical for cancer cell survival and viral replication .
Case Studies and Research Findings
Several case studies have explored the pharmacological profiles of pyrazolo derivatives:
- Study on Anticancer Properties : In vitro assays demonstrated that pyrazolo derivatives significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
- Antiviral Research : A recent investigation into related compounds highlighted their potential as antiviral agents against RNA viruses through mechanisms that reduce viral replication rates .
- Antimicrobial Evaluation : Research has shown that structural modifications in pyrazolo derivatives can enhance their activity against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
The compound can be synthesized via multi-step reactions involving condensation of pyrazolo[3,4-d]pyridazine intermediates with substituted acetamide derivatives. A typical approach includes:
- Step 1 : Preparation of the pyrazolo[3,4-d]pyridazine core via cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions .
- Step 2 : Functionalization at the 6-position using α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile to achieve >95% purity. Monitor reaction progress via HPLC with UV detection at 254 nm .
Q. What spectroscopic and computational methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include the 4-fluorophenyl proton resonances (δ 7.2–7.4 ppm) and pyridazine carbonyl carbons (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ ion).
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict electronic properties and optimize geometry for docking studies .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays. For example, measure IC₅₀ values in kinase inhibition studies with ATP concentrations adjusted to physiological levels .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity and therapeutic index .
Advanced Research Questions
Q. How can synthetic yields be improved for low-efficiency steps (e.g., cyclization or amidation)?
- Reaction Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) revealed that increasing DMF polarity from 0.3 to 0.5 enhances cyclization yields by 15% .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic amidation steps, reducing side-product formation .
- Catalyst Screening : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura couplings in pyridazine functionalization .
Q. How can contradictory crystallographic data (e.g., hydrogen bonding vs. packing effects) be resolved?
- High-Resolution X-ray Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve ambiguous electron density maps. Refinement with SHELXL (anisotropic displacement parameters) improves accuracy .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and distinguish intramolecular vs. intermolecular interactions .
- Thermal Analysis : Correlate DSC data (melting points) with packing motifs to identify polymorphic stability .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized Protocols : Pre-treat compounds with size-exclusion chromatography to remove aggregates.
- Statistical Controls : Include positive/negative controls in each plate and apply Z’-factor analysis (Z’ > 0.5 indicates robust assays) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Methodological Challenges and Solutions
Q. How can computational models predict metabolic stability without in vivo data?
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 metabolism. Key descriptors include logP (optimize <3) and topological polar surface area (TPSA >60 Ų for reduced clearance) .
- Docking Simulations : Map the compound’s binding to CYP3A4 or CYP2D6 active sites using AutoDock Vina. Prioritize derivatives with fewer aromatic π-interactions to reduce metabolic oxidation .
Q. What analytical techniques resolve enantiomeric impurities in chiral intermediates?
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